molecular formula C8H6F2O2 B8769414 2,3-Difluoro-6-hydroxy-5-methylbenzaldehyde CAS No. 704884-75-3

2,3-Difluoro-6-hydroxy-5-methylbenzaldehyde

Cat. No. B8769414
M. Wt: 172.13 g/mol
InChI Key: DBWDJVWXKSXKOX-UHFFFAOYSA-N
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Patent
US06903239B2

Procedure details

30 g of 4,5-difluoro-2-methylphenol are dissolved in 180 ml of trifluoroacetic acid and admixed with 57.2 g of hexamethylenetetramine in portions. On completion of addition, the reaction solution is heated to 97-100° C. for 4 hours. After cooling, first 60 ml of 50% sulphuric acid and then 300 ml of water are added dropwise, then the solution is stirred further at room temperature for 2 hours. The reaction solution is extracted three times with methyl tert-butyl ether. The combined extracts are washed once with water and dried, and the solvent is distilled off under reduced pressure. The residue is extracted repeatedly with n-hexane, the extracts are combined and the solvent is distilled off under reduced pressure. 12.5 g (33% of theory) of a bright yellow solid are obtained having a melting point of 53-56° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.[CH2:11]1N2CN3CN(C2)CN1C3.S(=O)(=O)(O)O.[OH2:26]>FC(F)(F)C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([OH:9])=[C:6]([C:7]=1[F:8])[CH:11]=[O:26]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC(=C(C=C1F)O)C
Name
Quantity
180 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
57.2 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
the solution is stirred further at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The reaction solution is extracted three times with methyl tert-butyl ether
WASH
Type
WASH
Details
The combined extracts are washed once with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted repeatedly with n-hexane
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
12.5 g (33% of theory) of a bright yellow solid are obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C=C(C(=C(C=O)C1F)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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